Lipoxygenase Inhibition Profile: Weak 5-LOX Activity Distinguishes from Potent Inflammatory Pathway Modulators
3-Oxoheptanoic acid exhibits weak inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ > 10,000 nM, as determined in an enzymatic assay using arachidonic acid as substrate [1]. This potency is orders of magnitude lower than that of established 5-LOX inhibitors (e.g., zileuton, IC₅₀ ~ 500 nM) and defines a baseline for interpreting its lack of significant anti-inflammatory activity via this mechanism [2].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Zileuton (established 5-LOX inhibitor): IC₅₀ ~ 500 nM [2] |
| Quantified Difference | Target compound is ≥ 20-fold less potent |
| Conditions | Human recombinant 5-LOX expressed in E. coli, arachidonic acid substrate |
Why This Matters
Establishes that 3-oxoheptanoic acid is not a significant 5-LOX inhibitor, preventing misapplication in anti-inflammatory screens and guiding proper negative control selection.
- [1] BindingDB. BDBM50591538 / CHEMBL5205807: Inhibition of human recombinant 5-LOX. 2025. View Source
- [2] Carter GW, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991; 256(3): 929-937. View Source
